

Technical Guide: Solubility of 2,4-Dibromopyridin-3-amine in Organic Solvents

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Compound of Interest

Compound Name: 2,4-Dibromopyridin-3-amine

Cat. No.: B111012

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of **2,4-Dibromopyridin-3-amine**, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, standardized experimental protocol for determining its solubility in various organic solvents. It further outlines the principles of data presentation and visualization to aid researchers in generating and communicating such critical physicochemical data.

Introduction to 2,4-Dibromopyridin-3-amine

2,4-Dibromopyridin-3-amine (also known as 3-Amino-2,4-dibromopyridine) is a halogenated aminopyridine derivative.^[1] Its chemical structure, featuring a polar amine group and two bromine atoms on a pyridine ring, suggests a moderate to good solubility in polar organic solvents. As an intermediate, it is used in the synthesis of novel compounds, such as inhibitors of phosphodiesterase IV and tumor necrosis factor- α .^[1] Understanding its solubility is crucial for reaction optimization, purification processes (like recrystallization), and formulation development.

Compound Properties:

- Molecular Formula: C₅H₄Br₂N₂
- Molecular Weight: 251.91 g/mol

- CAS Number: 102249-45-6
- MDL Number: MFCD00234046[1]

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for **2,4-Dibromopyridin-3-amine** in common organic solvents. The following table is presented as a template for researchers to populate with experimentally determined values. The general principle of "like dissolves like" suggests that solubility will be higher in more polar solvents.[2][3]

Table 1: Quantitative Solubility of **2,4-Dibromopyridin-3-amine** at 25°C

Solvent	Classification	Solubility (g/L)	Molar Solubility (mol/L)	Method
Methanol	Polar Protic	Data Not Available	Data Not Available	Shake-Flask
Ethanol	Polar Protic	Data Not Available	Data Not Available	Shake-Flask
Isopropanol	Polar Protic	Data Not Available	Data Not Available	Shake-Flask
Acetone	Polar Aprotic	Data Not Available	Data Not Available	Shake-Flask
Acetonitrile	Polar Aprotic	Data Not Available	Data Not Available	Shake-Flask
Dichloromethane (DCM)	Polar Aprotic	Data Not Available	Data Not Available	Shake-Flask
Ethyl Acetate	Polar Aprotic	Data Not Available	Data Not Available	Shake-Flask
Tetrahydrofuran (THF)	Polar Aprotic	Data Not Available	Data Not Available	Shake-Flask
Toluene	Nonpolar	Data Not Available	Data Not Available	Shake-Flask
Hexane	Nonpolar	Data Not Available	Data Not Available	Shake-Flask

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound like **2,4-Dibromopyridin-3-amine** using the widely accepted isothermal shake-flask method.[3]

3.1. Materials and Equipment

- **2,4-Dibromopyridin-3-amine** (solute)
- Selected organic solvents (analytical grade or higher)
- Analytical balance (± 0.1 mg accuracy)
- Scintillation vials or flasks with screw caps
- Orbital shaker with temperature control
- Syringe filters (0.45 μm , solvent-compatible, e.g., PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer for concentration analysis

3.2. Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **2,4-Dibromopyridin-3-amine** to a vial. An amount that ensures solid remains undissolved after equilibration is critical.
 - Accurately pipette a known volume (e.g., 5.0 mL) of the chosen organic solvent into the vial.
 - Seal the vial tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).
 - Shake the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute in the solution remains constant over time.
- Sample Collection and Preparation:

- After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 2 hours, permitting the excess solid to settle.
- Carefully withdraw a sample from the clear supernatant using a syringe.
- Immediately filter the sample through a 0.45 μm syringe filter into a clean vial to remove all undissolved solid particles.
- Analysis:
 - Accurately dilute the filtered saturated solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.
 - Determine the concentration of **2,4-Dibromopyridin-3-amine** in the diluted sample using a pre-calibrated HPLC or UV-Vis method.
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

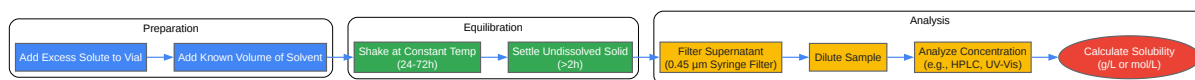
3.3. Qualitative Solubility Test

For a rapid assessment, a simple qualitative test can be performed.^{[4][5]}

- Place approximately 20-30 mg of the compound into a small test tube.
- Add the selected solvent dropwise (e.g., in 0.25 mL increments) while vortexing or shaking vigorously.
- Observe the amount of solvent required to fully dissolve the solid. This provides a rough estimate (e.g., soluble, sparingly soluble, insoluble).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantitative solubility determination process.



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Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While specific solubility data for **2,4-Dibromopyridin-3-amine** remains to be published, this guide provides the necessary framework for its experimental determination. By following the outlined shake-flask protocol, researchers can generate reliable and reproducible solubility data. This information is indispensable for the effective use of this compound in synthetic chemistry and for advancing drug development pipelines. The provided templates for data presentation and workflow visualization are intended to ensure clarity and consistency in reporting these crucial findings.

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